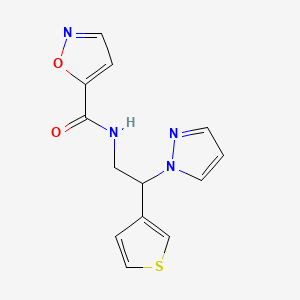
3-(2-chloropropanamido)-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chloropropanamido)-N,N-diethylbenzamide, also known as CPDB, is a synthetic compound that has been widely used in scientific research. CPDB belongs to the class of amides and contains a benzene ring, a chloropropane group, and a diethylamino group. This compound has shown potential in various fields of research, including cancer treatment, pain management, and neurology.
Mecanismo De Acción
The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC, 3-(2-chloropropanamido)-N,N-diethylbenzamide increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
3-(2-chloropropanamido)-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that 3-(2-chloropropanamido)-N,N-diethylbenzamide can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have analgesic properties and can be used in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 3-(2-chloropropanamido)-N,N-diethylbenzamide is also stable and can be stored for extended periods without degradation. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-(2-chloropropanamido)-N,N-diethylbenzamide. One potential direction is the development of 3-(2-chloropropanamido)-N,N-diethylbenzamide analogs with improved pharmacological properties. Another direction is the investigation of 3-(2-chloropropanamido)-N,N-diethylbenzamide's potential in the treatment of other diseases, such as neurodegenerative disorders. Additionally, more research is needed to determine the optimal dosage and administration of 3-(2-chloropropanamido)-N,N-diethylbenzamide for therapeutic use.
Conclusion
In conclusion, 3-(2-chloropropanamido)-N,N-diethylbenzamide is a synthetic compound that has shown potential in various fields of scientific research. 3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment, pain management, and neurology. The mechanism of action of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 3-(2-chloropropanamido)-N,N-diethylbenzamide has several advantages for lab experiments, including its availability and stability. However, 3-(2-chloropropanamido)-N,N-diethylbenzamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Future research on 3-(2-chloropropanamido)-N,N-diethylbenzamide should focus on the development of analogs with improved pharmacological properties and the investigation of its potential in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 3-(2-chloropropanamido)-N,N-diethylbenzamide involves the reaction between 2-chloropropanoyl chloride and N,N-diethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-(2-chloropropanamido)-N,N-diethylbenzamide.
Aplicaciones Científicas De Investigación
3-(2-chloropropanamido)-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. Studies have shown that 3-(2-chloropropanamido)-N,N-diethylbenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(2-chloropropanamido)-N,N-diethylbenzamide has also been found to have anti-inflammatory properties and can be used in the treatment of pain and inflammation.
Propiedades
IUPAC Name |
3-(2-chloropropanoylamino)-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-4-17(5-2)14(19)11-7-6-8-12(9-11)16-13(18)10(3)15/h6-10H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRSOUNUZEXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2458211.png)

![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)

![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
![3-[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2458225.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)




![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2458234.png)